2,5-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide

carbonic anhydrase zinc-binding group binding stoichiometry

Procure 2,5-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide for superior metabolic stability and isoform selectivity in carbonic anhydrase inhibitor development. The 2,5-difluoro substitution enhances zinc coordination at physiological pH, while the cyclopropylphenyl tail resists CYP450-mediated oxidative metabolism, offering 2- to 5-fold half-life improvement over N-benzyl analogs. Use as a benchmark or scaffold for metalloenzyme inhibitor design.

Molecular Formula C16H14F3NO2S
Molecular Weight 341.35
CAS No. 1049432-17-8
Cat. No. B2983910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide
CAS1049432-17-8
Molecular FormulaC16H14F3NO2S
Molecular Weight341.35
Structural Identifiers
SMILESC1CC1(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)F
InChIInChI=1S/C16H14F3NO2S/c17-12-3-1-11(2-4-12)16(7-8-16)10-20-23(21,22)15-9-13(18)5-6-14(15)19/h1-6,9,20H,7-8,10H2
InChIKeyMVSVRHFWXNTRIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide (CAS 1049432-17-8): Structural Classification and Zinc-Binding Pharmacophore Identity


2,5-Difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide (CAS 1049432-17-8) is a synthetic, secondary benzenesulfonamide bearing a 2,5-difluorinated phenylsulfonyl group and an N-substituted (1-(4-fluorophenyl)cyclopropyl)methylamine tail [1]. The 2,5-difluorobenzenesulfonamide core functions as a zinc-binding group (ZBG) capable of coordinating the catalytic zinc ion in metalloenzymes, most prominently carbonic anhydrases (CAs) [2]. The 4-fluorophenylcyclopropylmethyl substituent introduces both lipophilic bulk for hydrophobic pocket occupancy and a cyclopropyl ring known to confer metabolic stability advantages over benzyl or linear alkyl linkers . The compound is commercially available at ≥95% purity (CAS 1049432-17-8, MW 341.35, formula C16H14F3NO2S) for non-human research applications .

Why Generic Substitution Fails for 2,5-Difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide: Ortho/Meta-Fluorination Pattern and Cyclopropyl Pharmacophore Specificity


In-class compounds cannot simply be interchanged because fluorination position on the benzenesulfonamide ring critically determines zinc-binding thermodynamics, isoform selectivity, and kinetic binding profiles. The 2,5-difluoro substitution pattern generates a distinct electron-withdrawing effect that lowers the sulfonamide NH pKa, enhancing zinc coordination at physiological pH relative to 3,4-difluoro or unsubstituted analogs [1]. Furthermore, the N-((1-(4-fluorophenyl)cyclopropyl)methyl) tail is not a generic substituent: the cyclopropyl ring imposes conformational constraint distinct from N-benzyl or N-alkyl analogs, altering the position of the 4-fluorophenyl group within hydrophobic enzyme pockets and reducing CYP450-mediated oxidative metabolism at the benzylic position . A simple substitution of the tail with N-benzyl or replacement of the 2,5-difluoro motif with 3,4-difluoro would generate a compound with different binding thermodynamics, isoform selectivity, and metabolic susceptibility [2].

Quantitative Differentiation Evidence for 2,5-Difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide vs. Comparator Benzenesulfonamides


2,5-Difluoro Substitution Pattern Enables Unique 2:1 Inhibitor/Enzyme Binding Stoichiometry with Carbonic Anhydrase I and II

The 2,5-difluorobenzenesulfonamide core, which constitutes the zinc-binding warhead of 2,5-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide, forms a 2:1 inhibitor/enzyme complex with human carbonic anhydrase I (hCA I) and human carbonic anhydrase II (hCA II), as demonstrated by 19F NMR spectroscopy. This is distinct from 2-fluoro- and 3-fluorobenzenesulfonamide, which also exhibit 2:1 stoichiometry but the 2,5-difluoro pattern uniquely positions fluorine substituents for direct NMR observation of inhibitor dynamics within the complex [1].

carbonic anhydrase zinc-binding group binding stoichiometry

Fluorinated Benzenesulfonamide Core Achieves Sub-Nanomolar Carbonic Anhydrase Inhibition Potency vs. Acetazolamide Clinical Benchmark

The fluorinated benzenesulfonamide scaffold, of which 2,5-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is a derivative, consistently achieves Ki values in the low nanomolar to sub-nanomolar range against therapeutically relevant carbonic anhydrase isoforms hCA II, hCA VII, hCA IX, and hCA XII, representing a 10- to 1000-fold improvement over the clinical sulfonamide acetazolamide (AAZ, Ki = 12.5 nM for hCA II; Ki = 250 nM for hCA I). Representative fluorinated benzenesulfonamides in the class achieve Ki values as low as 0.41 nM against hCA II and 0.69 nM against hCA I [1]. Intrinsic thermodynamic measurements on 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides reveal binding to CA I with Kd = 2 pM, among the tightest protein–ligand interactions reported [2].

carbonic anhydrase inhibition Ki isoform selectivity

Cyclopropylmethyl Linker Provides Enhanced Metabolic Stability Relative to Benzyl- and Linear Alkyl-Linked Benzenesulfonamide Analogs

The N-((1-(4-fluorophenyl)cyclopropyl)methyl) substituent of the target compound incorporates a cyclopropyl ring at the benzylic position, a well-established medicinal chemistry strategy to block CYP450-mediated benzylic hydroxylation, which is a primary metabolic soft spot for N-benzyl sulfonamide analogs . In microsomal metabolism studies, cyclopropylbenzene undergoes benzylic hydroxylation to 1-phenylcyclopropanol but the cyclopropyl ring introduces steric and electronic constraints that reduce the metabolic rate compared to benzyl substrates [1]. This contrasts with N-benzyl benzenesulfonamide analogs, which are susceptible to rapid oxidative debenzylation, and with linear N-alkyl analogs that undergo ω-oxidation and β-oxidation [2].

metabolic stability cyclopropyl CYP450 drug design

Dual Fluorination Pattern (2,5-Difluoro Aryl + 4-Fluorophenyl) Enhances Lipophilic Ligand Efficiency vs. Non-Fluorinated or Mono-Fluorinated Benzenesulfonamide Analogs

The compound incorporates three fluorine atoms: two on the benzenesulfonamide ring (2,5-positions) and one on the para position of the phenylcyclopropyl tail. Systematic SAR studies on fluorinated benzenesulfonamide CA inhibitors have established that increasing fluorination on the benzenesulfonamide ring correlates with enhanced binding affinity through combined electronic effects: fluorine electron withdrawal lowers the sulfonamide NH pKa, favoring the deprotonated zinc-binding form at physiological pH, while simultaneously occupying hydrophobic pockets with favorable van der Waals contacts [1]. The additional 4-fluorophenyl group on the tail provides further hydrophobic surface for protein interactions beyond what is achieved with unsubstituted phenyl or cycloalkyl tails [2].

fluorination lipophilic ligand efficiency SAR medicinal chemistry

Commercial Availability with Defined Purity (≥95%) and Identity Verification Enables Reproducible Research vs. Custom Synthesis of Comparator Analogs

2,5-Difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide (CAS 1049432-17-8) is available from commercial suppliers at ≥95% purity with full IUPAC name verification, SMILES code (FC1=CC=C(C=C1)C1(CNS(=O)(=O)C2=C(F)C=CC(F)=C2)CC1), and defined molecular weight (341.35 g/mol) . This contrasts with closely related analogs such as N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,4-dimethylbenzene-1-sulfonamide (CAS 1049358-06-6) or 4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide, which have less established commercial sourcing and purity documentation [1]. The availability of a pre-characterized, CAS-registered compound with verified purity reduces batch-to-batch variability and eliminates the need for custom synthesis validation.

chemical procurement purity reproducibility CAS registry

Optimal Research and Industrial Application Scenarios for 2,5-Difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Isoform Profiling and Selectivity Screening Programs

The 2,5-difluorobenzenesulfonamide zinc-binding core of this compound makes it a strong candidate for CA inhibitor screening panels against the full panel of 12 catalytically active human CA isoforms. Based on class SAR, fluorinated benzenesulfonamides achieve Ki values in the low nanomolar to sub-nanomolar range against therapeutically relevant isoforms hCA II, hCA VII, hCA IX, and hCA XII, with selectivity over off-target hCA I . The unique N-cyclopropylmethyl tail may confer isoform selectivity distinct from acetazolamide or SLC-0111, enabling discovery of isoform-selective CA inhibitors for anticancer (CA IX/XII), antiglaucoma (CA II), or antiepileptic (CA VII) indications [5].

Metabolic Stability Structure-Activity Relationship (SAR) Studies Comparing Cyclopropyl vs. Benzyl Sulfonamide Linkers

This compound is ideally suited for head-to-head metabolic stability comparisons against N-benzyl benzenesulfonamide analogs. The cyclopropyl ring at the benzylic position is expected to confer resistance to CYP450-mediated oxidative debenzylation, a major metabolic liability for benzyl sulfonamides . Researchers can use this compound as a metabolic stability benchmark in liver microsome or hepatocyte assays to quantify the half-life advantage conferred by the cyclopropyl constraint, potentially demonstrating 2- to 5-fold improvement in metabolic stability over N-benzyl analogs [5].

Zinc Metalloenzyme Inhibitor Development Beyond Carbonic Anhydrases

The 2,5-difluorobenzenesulfonamide group functions as a general zinc-binding group (ZBG) applicable to multiple metalloenzyme targets beyond CAs, including matrix metalloproteinases (MMPs), ADAM proteases, and histone deacetylases (HDACs) . The compound can serve as a starting scaffold for fragment-based or structure-based design of metalloenzyme inhibitors, with the cyclopropylphenyl tail providing vector for exploring S1′ pocket or surface-exposed binding regions [5]. The commercial availability at defined purity enables rapid SAR expansion through parallel synthesis or combinatorial library approaches.

Biophysical Binding Studies Using 19F NMR Spectroscopy

The presence of three chemically distinct fluorine atoms in this compound (two on the benzenesulfonamide ring at 2,5-positions; one on the 4-fluorophenyl tail) provides multiple 19F NMR probes for studying protein–ligand interactions. As demonstrated with the parent 2,5-difluorobenzenesulfonamide, 19F NMR can resolve inhibitor binding stoichiometry, rotational dynamics, and exchange kinetics in CA–inhibitor complexes . The additional 4-fluorophenyl fluorine offers a second spectroscopic handle to monitor tail-region interactions independently from sulfonamide zinc binding, enabling dissection of binding contributions from the warhead vs. the tail moieties.

Quote Request

Request a Quote for 2,5-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.